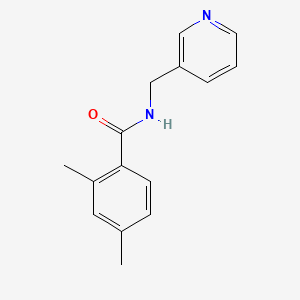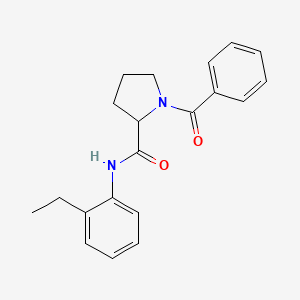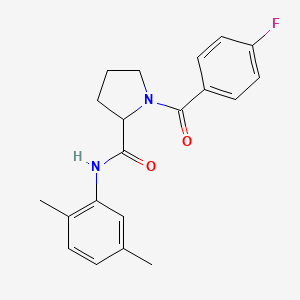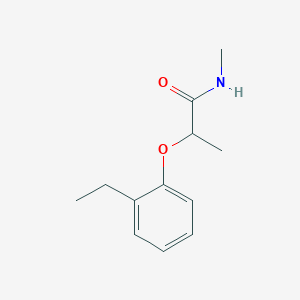
2-(2-ethylphenoxy)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylphenoxy)-N-methylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(2-ethylphenoxy)-N-methylpropanamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, this compound has been shown to have a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-ethylphenoxy)-N-methylpropanamide is its potency and selectivity for FAAH inhibition. It has been shown to be more potent and selective than other FAAH inhibitors, such as URB597 and PF-3845. Additionally, this compound has a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
One of the limitations of this compound is its relatively short half-life. It has been shown to have a half-life of approximately 2 hours, which may limit its therapeutic efficacy. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-(2-ethylphenoxy)-N-methylpropanamide. One direction is to investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in the treatment of pain, anxiety, and inflammation.
Another direction is to explore the potential of this compound as a tool for studying the endocannabinoid system. FAAH inhibitors, such as this compound, have been used to study the role of endocannabinoids in various physiological processes. Further studies are needed to elucidate the mechanisms by which endocannabinoids regulate these processes and to develop new therapies that target the endocannabinoid system.
In conclusion, this compound is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide involves the reaction between 2-ethylphenol and N-methyl-2-bromoacetamide in the presence of a base. The reaction produces the intermediate N-methyl-2-(2-ethylphenoxy)acetamide, which is then treated with acetic anhydride to yield the final product. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-(2-ethylphenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)15-9(2)12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYHDEUTNNJWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
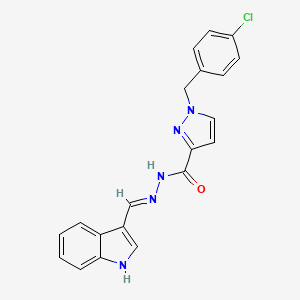
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)
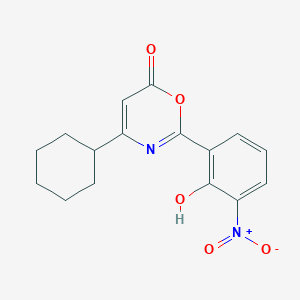

![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
